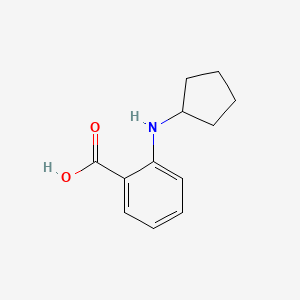

2-(Cyclopentylamino)benzoic acid

Description

2-(Cyclopentylamino)benzoic acid (CAS: 39062-52-7) is a benzoic acid derivative featuring a cyclopentylamino substituent at the 2-position of the aromatic ring. The cyclopentyl group introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and receptor-binding properties compared to simpler analogs like 2-aminobenzoic acid or 2-methylbenzoic acid .

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

2-(cyclopentylamino)benzoic acid |

InChI |

InChI=1S/C12H15NO2/c14-12(15)10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9,13H,1-2,5-6H2,(H,14,15) |

InChI Key |

NLADBSUCIKXKBL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylamino)benzoic acid typically involves the reaction of 2-aminobenzoic acid with cyclopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2-aminobenzoic acid and cyclopentylamine.

Reaction Conditions: The reaction is usually performed in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the reaction.

Procedure: The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylamino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : 2-(Cyclopentylamino)benzoic acid serves as a building block for synthesizing various pharmaceutical compounds, particularly those targeting inflammatory pathways and pain management. Its derivatives have shown promise as anti-inflammatory agents and analgesics .

- Enzyme Inhibition Studies : The compound has been utilized in studies aimed at understanding enzyme interactions and inhibiting specific biological pathways. It acts as a biochemical probe to explore mechanisms involved in inflammation and pain.

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against resistant strains of bacteria, such as Acinetobacter baumannii and Pseudomonas aeruginosa. This property makes it a candidate for developing new antibiotics .

- Antiviral Activity : Some studies have evaluated the compound's efficacy against viruses, particularly in the context of Hepatitis C virus (HCV). Structure-activity relationship (SAR) studies have revealed that modifications to the cyclopentyl group can enhance antiviral potency .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various derivatives of this compound. The findings indicated that certain modifications significantly enhanced efficacy against drug-resistant strains, highlighting the potential for developing new therapeutic agents .

Case Study 2: Enzyme Interaction Studies

In another investigation, researchers utilized this compound to probe enzyme interactions related to inflammatory responses. The study revealed that the compound could inhibit specific enzymes involved in these pathways, providing insights into its mechanism of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: The cyclopentylamino group in this compound increases logP compared to 2-aminobenzoic acid (logP ~1.2), enhancing membrane permeability but reducing aqueous solubility .

- Receptor Interactions: Unlike 2-(4-methoxybenzoyl)benzoic acid, which shows strong T1R3 receptor binding (critical in taste modulation), the cyclopentylamino analog lacks direct receptor data. However, steric hindrance from the cyclopentyl group may limit interactions with shallow binding pockets .

Biological Activity

2-(Cyclopentylamino)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzoic acid moiety with a cyclopentylamino group, which may influence its biological activity. The structural formula can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 205.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in pain and inflammation pathways. Research indicates that compounds with similar structures often exhibit activity against cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory responses.

Analgesic Activity

Several studies have explored the analgesic properties of benzoic acid derivatives. For instance, in related compounds, such as 5-acetamido-2-hydroxy benzoic acid derivatives, significant analgesic effects were observed through in-vivo models. These studies suggest that similar derivatives may exhibit comparable anti-nociceptive effects.

| Compound | Dose (mg/kg) | Pain Reduction (%) |

|---|---|---|

| Control | - | 0 |

| 5-Acetamido-2-hydroxy | 20 | 74 |

| 5-Acetamido-2-hydroxy | 50 | 75 |

This table illustrates the effectiveness of related compounds in reducing pain responses compared to control groups .

Anti-inflammatory Properties

In addition to analgesia, derivatives of benzoic acid have been shown to possess anti-inflammatory properties. The mechanism often involves the inhibition of COX enzymes and modulation of inflammatory cytokines. Compounds structurally similar to this compound are hypothesized to exert similar effects.

Case Studies and Research Findings

- In Silico Studies : Computational analyses have indicated that benzoic acid derivatives can effectively bind to COX-2 receptors, enhancing their bioavailability and therapeutic potential. Such studies provide insight into the molecular interactions that govern their efficacy .

- Cell-Based Assays : In vitro assays have demonstrated that certain benzoic acid derivatives can activate proteasome and lysosomal pathways, which are crucial for cellular homeostasis and may contribute to their anti-aging and anti-inflammatory effects .

- Toxicological Assessments : Toxicity profiles for related compounds suggest that while they exhibit significant biological activity, careful evaluation of their safety profiles is essential. Studies indicate low cytotoxicity in various cell lines at therapeutic concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.